molecular formula C21H25NO3 B2670903 N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide CAS No. 1396790-47-8

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2670903
CAS No.: 1396790-47-8
M. Wt: 339.435
InChI Key: BVQSETNQEIHOKZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes both hydroxyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-hydroxy-3-phenylpropylamine with 4-phenyloxane-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has highlighted the potential of N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide as an antitumor agent. Its structural features allow it to interact with specific biological targets, making it a candidate for development in cancer therapies. For instance, studies have shown that compounds with similar structures can selectively inhibit tumor-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Table 1: Antitumor Efficacy Comparison

Compound NameTargetIC50 (nM)Reference
This compoundCA IXTBD
SLC-0111CA IX2.59
Compound 11CA IX7.64

Enzyme Inhibition

Carbonic Anhydrase Inhibitors
The compound has been studied for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes and are associated with several diseases. In vitro studies indicate that derivatives of this compound can selectively inhibit tumor-associated isoforms, providing a pathway for targeted cancer treatments .

Antiviral Properties

HIV Integration Inhibitors
Recent investigations into similar carboxamide derivatives have revealed their potential as inhibitors of HIV integrase, an essential enzyme for the viral replication cycle. The design of these compounds focuses on optimizing their structure to enhance binding affinity and inhibitory activity against the enzyme, suggesting that this compound could be explored within this context .

Table 2: Antiviral Activity of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Reference
This compoundHIV IntegraseTBD
HPbHIV Integrase0.37
HPdHIV Integrase0.70

Drug Development and Formulation

Pharmaceutical Formulations
The compound's unique chemical structure allows for various formulation strategies, including oral and injectable forms. It can be integrated into complex drug delivery systems to improve bioavailability and therapeutic efficacy. Ongoing research aims to optimize these formulations for better patient outcomes .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study on Antitumor Efficacy
    A study involving a syngeneic model of breast cancer demonstrated that compounds similar to this compound exhibited significant antitumor effects comparable to established treatments like SLC-0111 .
  • HIV Integration Studies
    Research focused on the inhibition of HIV integrase utilized derivatives of carboxamide compounds, revealing promising results in lowering viral loads in cell-based assays .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)-N-methylnitrous amide
  • Carbamic acid, N-(3-hydroxy-3-phenylpropyl)-, phenylmethyl ester
  • 3-Hydroxy-N-methyl-3-phenyl-propylamine

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenylpropyl group attached to a carboxamide moiety. Understanding its chemical properties is crucial for elucidating its biological functions.

Anticancer Properties

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines.

Cell LineIC50 (µM)Mechanism of Action
Caco-237.4PI3K/AKT signaling pathway inhibition
HCT-1168.9Induction of apoptosis via BAD expression
A549 (Lung Cancer)15.0HDAC inhibition

Mechanism of Action : The compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. In studies, treatment with this compound resulted in a significant decrease in PI3K and AKT gene expression while increasing the expression of the pro-apoptotic gene BAD, indicating its potential as an anticancer agent .

Case Studies

  • Study on Human Colorectal Cancer Cells : A study evaluated the effects of this compound on Caco-2 and HCT-116 cells. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 1 µM, with apoptosis confirmed through flow cytometry analysis .
  • HDAC Inhibition : Another study focused on the compound's ability to act as a histone deacetylase (HDAC) inhibitor. It was found that the incorporation of specific substituents significantly enhanced its inhibitory activity against HDACs, leading to increased differentiation and apoptosis in tumor cells .

Computational Studies

Molecular docking studies have provided insights into how this compound interacts with its biological targets. The compound was shown to fit well within the binding sites of PI3Kα, suggesting strong ligand-receptor interactions mediated by hydrophobic and hydrogen bonding interactions .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-19(17-7-3-1-4-8-17)11-14-22-20(24)21(12-15-25-16-13-21)18-9-5-2-6-10-18/h1-10,19,23H,11-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSETNQEIHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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